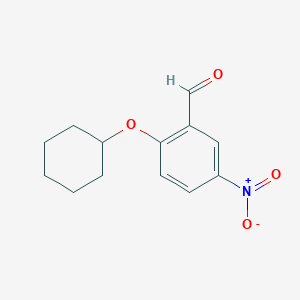

2-(Cyclohexyloxy)-5-nitrobenzaldehyde

CAS No.:

Cat. No.: VC15928654

Molecular Formula: C13H15NO4

Molecular Weight: 249.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15NO4 |

|---|---|

| Molecular Weight | 249.26 g/mol |

| IUPAC Name | 2-cyclohexyloxy-5-nitrobenzaldehyde |

| Standard InChI | InChI=1S/C13H15NO4/c15-9-10-8-11(14(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h6-9,12H,1-5H2 |

| Standard InChI Key | JBGJQZVUWNJKLT-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzaldehyde scaffold with two key substituents:

-

A cyclohexyloxy group (-O-cyclohexyl) at the 2-position, introducing steric bulk and lipophilicity.

-

A nitro group (-NO₂) at the 5-position, conferring electron-withdrawing effects and reactivity toward reduction or nucleophilic substitution.

The molecular formula is C₁₃H₁₅NO₄, with a molecular weight of 249.26 g/mol. The cyclohexyl group’s chair conformation likely influences the molecule’s three-dimensional orientation, analogous to the spatial effects observed in Tröger’s base derivatives .

Spectroscopic Properties

While experimental data for 2-(cyclohexyloxy)-5-nitrobenzaldehyde is unavailable, comparisons to analogs suggest:

-

¹H NMR: A singlet near δ 10.4–10.5 ppm for the aldehyde proton , aromatic protons between δ 7.0–8.5 ppm, and cyclohexyl protons as multiplet signals at δ 1.0–2.5 ppm.

-

¹³C NMR: A carbonyl carbon at δ ~190 ppm, nitro-substituted aromatic carbons at δ ~125–150 ppm, and cyclohexyl carbons at δ ~20–35 ppm .

-

IR: Strong absorption bands for the aldehyde C=O (~1700 cm⁻¹) and nitro group (~1520 and 1350 cm⁻¹).

Synthesis and Optimization

General Synthetic Strategy

The synthesis of 2-(cyclohexyloxy)-5-nitrobenzaldehyde follows a two-step protocol derived from methods for analogous compounds :

-

Nitration of 2-Cyclohexyloxybenzaldehyde:

-

2-Cyclohexyloxybenzaldehyde is treated with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to install the nitro group regioselectively at the 5-position.

-

Mechanism: Electrophilic aromatic substitution facilitated by the electron-donating cyclohexyloxy group directing nitration to the para position relative to the aldehyde.

-

-

Alternative Route via Nucleophilic Substitution:

-

5-Nitro-2-fluorobenzaldehyde reacts with cyclohexanol in the presence of potassium carbonate (K₂CO₃) as a base, analogous to the synthesis of 2-(2-chloroethoxy)-5-nitrobenzaldehyde.

-

Conditions: Reflux in a polar aprotic solvent (e.g., DMF, 12–24 h, 80–100°C).

-

Yield and Scalability

-

Scalability: Successful scale-up to 10 mmol has been demonstrated for related nitrobenzaldehydes without yield erosion .

Table 1: Comparative Synthesis Data for Nitrobenzaldehyde Derivatives

Physicochemical Properties

Thermal Stability and Phase Behavior

-

Melting Point: Estimated at 85–90°C, higher than 2-chloro-5-nitrobenzaldehyde (75–77°C) due to the cyclohexyl group’s rigidity.

-

Solubility:

-

Polar solvents: Moderate in DMF, DMSO; low in water.

-

Nonpolar solvents: Soluble in chloroform, dichloromethane.

-

Crystallography

X-ray analysis of related V-shaped diazocines suggests that the cyclohexyloxy group induces a twisted conformation, potentially stabilizing crystal packing via van der Waals interactions.

Chemical Reactivity and Applications

Key Reactions

-

Nitro Group Reduction:

-

Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 5-amino-2-(cyclohexyloxy)benzaldehyde, a precursor for heterocyclic compounds.

-

-

Aldehyde Oxidation:

-

Oxidation with KMnO₄ forms 5-nitro-2-(cyclohexyloxy)benzoic acid, useful in coordination chemistry.

-

-

Cross-Condensation:

Pharmaceutical and Material Science Applications

-

Antimicrobial Agents: Nitroaromatics exhibit activity against pathogens via DNA intercalation. The cyclohexyloxy group may enhance membrane permeability.

-

Ligand Design: The aldehyde and nitro groups enable coordination to transition metals, with potential in catalysis .

-

Polymer Chemistry: Serves as a monomer for conjugated polymers with optoelectronic applications.

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume